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molecular formula C14H11FO2 B1620080 Benzyl 4-fluorobenzoate CAS No. 59986-44-6

Benzyl 4-fluorobenzoate

Cat. No. B1620080
M. Wt: 230.23 g/mol
InChI Key: CNTWNLQFUTWHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324385B2

Procedure details

A mixture of 4-fluorobenzoic acid (5.0 g, 36 mmol) in CH2Cl2 was treated with oxallyl chloride (6.2 mL, 72 mmol) and a catalytic amount of DMF. The mixture was stirred until the evolution of gas stopped and then concentrated under reduced pressure. The residue was re-dissolved in CH2Cl2 and the solution was added in a drop wise manner to a mixture of benzyl alcohol (3.9 g, 36 mmol), diisopropyl ethyl amine (12.6 mL, 72 mmol) and a catalytic amount of DMAP in CH2Cl2. After stirring overnight the reaction mixture was concentrated and the residue was passed through a silica gel plug with 10% Et2O in hexanes. The intermediate 4-fluoro benzoic acid benzyl ester obtained from the above procedure was dissolved in DMSO (25 mL). Followed addition of piperazine (14 g, and the mixture was heated in a sealed tube at 120° C. overnight. Next morning the reaction mixture was partitioned between EtOAc and water. The water layer was basified to pH 12 with solid NaOH, extracted once again with EtOAc and the combined EtOAc layer was dried over Na2SO4, filtered and concentrated to afford the product (8.5 g, Yield: 80%). HRMS m/z calcd for C18H20N2O2 [M+H]: 297.1598. Found: 297.1597.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
Quantity
12.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[Cl-].[CH2:12](O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(C(C)C)CC)(C)C>C(Cl)Cl.CN(C1C=CN=CC=1)C.CN(C=O)C>[CH2:12]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[CH:3][CH:4]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
[Cl-]
Step Three
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
12.6 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until the evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in CH2Cl2
STIRRING
Type
STIRRING
Details
After stirring overnight the reaction mixture
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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